alpha-L-Xylofuranose

Description

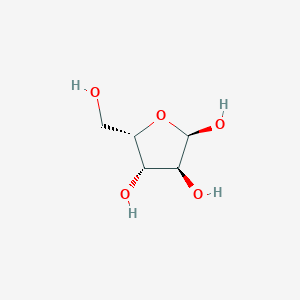

Structure

2D Structure

3D Structure

Properties

CAS No. |

41546-30-9 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-SKNVOMKLSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to α-L-Xylofuranose: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of α-L-Xylofuranose. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Alpha-L-Xylofuranose is a monosaccharide, an L-xylofuranose with an alpha-configuration at the anomeric center. It is the enantiomer of α-D-xylofuranose[1].

IUPAC Name: (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]

Molecular Formula: C₅H₁₀O₅[1]

Chemical Structure:

References

The Enigmatic Role of alpha-L-Xylofuranose: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the current understanding of the biological role of alpha-L-Xylofuranose, a rare pentose sugar. Directed at researchers, scientists, and drug development professionals, this document synthesizes the limited available data on L-xylose metabolism, highlights its potential significance in various biological systems, and outlines experimental approaches to further elucidate its function. Due to the scarcity of direct research on this compound, this guide draws analogies from the metabolism of the more extensively studied L-arabinose and D-xylose to propose putative pathways and functions.

Introduction: The Rarity and Potential of L-Xylose

L-Xylose is the enantiomer of the abundant D-xylose and is classified as a rare sugar due to its infrequent occurrence in nature.[1][2] While D-xylose is a well-known component of hemicellulose in plant biomass and has established metabolic pathways in numerous organisms, the biological significance of L-xylose, and specifically its this compound anomer, remains largely unexplored.[3][4] However, emerging research suggests that L-xylose and its derivatives may possess unique biological activities, making them intriguing targets for drug development and biotechnology.[1][5] L-Xylose serves as a chiral building block in the synthesis of bioactive compounds, including potential treatments for diabetes and cancer, and has shown anti-HIV properties.[1]

Putative Metabolic Pathway of L-Xylose

Direct evidence for a complete metabolic pathway of L-xylose in any organism is currently lacking. However, based on the known metabolic pathways of other pentoses, particularly L-arabinose in bacteria, a putative pathway for L-xylose catabolism can be proposed. This hypothetical pathway likely involves the following key enzymatic steps:

-

Isomerization: L-Xylose is likely converted to L-xylulose. While a specific L-xylose isomerase has not been extensively characterized, some D-xylose isomerases have been shown to have broad substrate specificity and can act on other pentoses like L-arabinose.[6][7] It is plausible that a similar isomerase could catalyze the conversion of L-xylose.

-

Phosphorylation: L-Xylulose would then be phosphorylated to L-xylulose-5-phosphate by a putative L-xylulokinase. This step is analogous to the action of L-arabinose kinase in the L-arabinose metabolic pathway.

-

Epimerization and Entry into the Pentose Phosphate Pathway: L-xylulose-5-phosphate could then be epimerized to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). This would allow the carbon skeleton of L-xylose to be integrated into central metabolism for the production of energy and biosynthetic precursors.

The following diagram illustrates this putative metabolic pathway for L-Xylose.

Quantitative Data on L-Xylose Metabolism

Quantitative data on the biological activity of this compound is extremely limited. The primary available data comes from a study on the enzymatic production of L-xylose from L-xylulose using L-fucose isomerase from Escherichia coli.

| Enzyme | Substrate | Km (mM) | Vmax (μmol/mg·min) | Organism | Reference |

| L-Fucose Isomerase | L-Xylulose | 41 | 0.23 | Escherichia coli | [8] |

This data provides a starting point for characterizing the enzymes involved in L-xylose metabolism. Further research is needed to identify and characterize the putative L-xylose isomerase and L-xylulokinase to build a more complete picture of its metabolic fate.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for analyzing D-xylose and other pentoses and may require optimization for L-xylose.

Quantification of L-Xylose by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of L-xylose in biological samples using HPLC with a Refractive Index (RI) detector.

Materials:

-

HPLC system with a Refractive Index (RI) detector

-

Amino-based or ligand-exchange chromatography column suitable for sugar analysis (e.g., Bio-Rad HPX-87P)

-

L-Xylose standard (high purity)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

Biological sample (e.g., cell culture supernatant, tissue extract)

Procedure:

-

Standard Preparation: Prepare a stock solution of L-xylose (e.g., 10 mg/mL) in ultrapure water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.

-

Sample Preparation:

-

For liquid samples (e.g., culture supernatant), centrifuge to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter.

-

For solid samples (e.g., tissue), homogenize in a suitable buffer, centrifuge to pellet insoluble material, and filter the supernatant.

-

Dilute the sample if necessary to bring the L-xylose concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for sugar analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[9][10] For ligand-exchange columns, ultrapure water is often used as the mobile phase at an elevated temperature (e.g., 80-85°C).[9]

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

-

Record the chromatograms and integrate the peak corresponding to L-xylose.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the L-xylose standards against their known concentrations.

-

Determine the concentration of L-xylose in the samples by interpolating their peak areas on the calibration curve.

-

The following diagram illustrates the general workflow for HPLC analysis of L-Xylose.

Assay for Putative L-Xylose Isomerase Activity

This protocol outlines a method to screen for and characterize the activity of a putative L-xylose isomerase. The assay is based on the colorimetric determination of the ketose (L-xylulose) produced from the aldose (L-xylose).

Materials:

-

Crude cell extract or purified enzyme preparation

-

L-Xylose solution (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Cysteine-carbazole-sulfuric acid reagent

-

L-Xylulose standard

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the buffer, L-xylose solution, and the enzyme preparation.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time period (e.g., 10-60 minutes).

-

Stop the reaction by heating the mixture (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., HCl).

-

Include a negative control with heat-inactivated enzyme.

-

-

Colorimetric Assay for L-Xylulose:

-

To the reaction mixture, add the cysteine-carbazole-sulfuric acid reagent. This reagent reacts specifically with ketoses to produce a colored product.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of L-xylulose.

-

Determine the amount of L-xylulose produced in the enzymatic reaction by comparing its absorbance to the standard curve.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

-

Signaling and Broader Biological Roles: Uncharted Territory

Currently, there is no direct evidence to suggest a role for this compound in cellular signaling pathways. Research on the signaling roles of rare sugars is still in its infancy. However, the structural similarity of L-xylose to other biologically active monosaccharides raises the possibility of its involvement in various cellular processes.

Future research should investigate whether L-xylofuranose or its derivatives can:

-

Act as signaling molecules themselves.

-

Modulate the activity of signaling proteins, such as kinases or phosphatases.

-

Be incorporated into glycoconjugates (glycoproteins and glycolipids) and thereby influence cell-cell recognition, adhesion, and communication.

Conclusion and Future Directions

The biological role of this compound remains a compelling mystery in the field of glycobiology. While direct evidence is scarce, the information gathered from related L- and D-pentoses allows for the formulation of testable hypotheses regarding its metabolism and potential functions. The putative metabolic pathway presented in this whitepaper provides a framework for future research aimed at identifying and characterizing the enzymes involved in L-xylose catabolism.

To advance our understanding, the following research avenues are critical:

-

Identification and Characterization of L-Xylose Metabolizing Enzymes: A concerted effort is needed to discover and biochemically characterize the putative L-xylose isomerase and L-xylulokinase.

-

Metabolomic Studies: The use of advanced analytical techniques, such as mass spectrometry-based metabolomics, will be crucial to detect and quantify L-xylose and its metabolites in various organisms.

-

Genetic and Molecular Biology Approaches: Knockout and overexpression studies of candidate genes in model organisms can help to elucidate the physiological role of L-xylose metabolism.

-

Investigation of Signaling Roles: Targeted studies are required to explore the potential involvement of this compound and its derivatives in cellular signaling cascades.

Unraveling the biological role of this compound not only will expand our fundamental knowledge of carbohydrate metabolism but also may open up new avenues for the development of novel therapeutics and biotechnological applications.

References

- 1. L-Xylose - preparation and application - Georganics [georganics.sk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 7. Xylose isomerase - Wikiwand [wikiwand.com]

- 8. Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectralabsci.com [spectralabsci.com]

- 10. mdpi.com [mdpi.com]

Unveiling alpha-L-Xylofuranose: A Deep Dive into its Natural Origins and Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the natural sources and discovery of alpha-L-Xylofuranose, a rare sugar with significant potential in various scientific fields. While its D-enantiomer, D-xylose, is a ubiquitous component of plant biomass, the natural occurrence of L-xylose, and specifically its alpha-furanose anomer, has remained a more elusive topic. This whitepaper consolidates current knowledge, presenting data on its known sources, the history of its discovery, and the experimental methodologies crucial for its study.

The Elusive Nature of L-Xylose in the Natural World

Historically, D-xylose, first isolated from wood by the Finnish scientist Koch in 1881, has been the primary focus of research due to its abundance in hemicellulose.[1] In contrast, L-xylose is considered a rare monosaccharide, with some scientific literature suggesting it is primarily available through synthetic routes.[2] However, emerging research indicates that while free L-xylose is uncommon, it is present as a constituent of more complex glycosides in various natural, particularly microbial, sources.

Microbial Kingdom: A Primary Source of L-Xylose Glycosides

Recent investigations into microbial metabolites have revealed a range of natural products featuring xylose glycosylation. Notably, a number of these compounds, isolated from fungi and bacteria, have been found to contain L-xylose. This discovery has shifted the paradigm, suggesting that the biosphere holds a reservoir of L-xylose within these complex molecular structures. The structural diversity of these microbial xylosides presents a promising frontier for the discovery of novel bioactive compounds.

Definitive identification of the this compound anomer within these natural products requires sophisticated analytical techniques. The precise stereochemistry and ring structure are critical for understanding the biological activity of these molecules.

Discovery and Characterization: A Historical Perspective

The discovery of xylose is credited to Koch in 1881, who isolated it from wood.[1] However, the historical timeline for the specific discovery and characterization of the L-enantiomer and its various anomeric forms is less clearly documented in readily available literature. Early research predominantly focused on the more abundant D-xylose. The identification of L-xylose in natural products is a more recent development, driven by advancements in analytical chemistry, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which allow for the detailed structural elucidation of complex glycosides.

Quantitative Analysis and Experimental Protocols

The quantification of L-xylofuranose in natural sources is a challenging analytical task. Due to its typical presence as part of a larger molecule, initial hydrolysis of the glycosidic bond is required. Subsequent chromatographic separation and spectroscopic analysis are then employed for identification and quantification.

Table 1: Methods for the Analysis of Xylose

| Analytical Method | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Quantification of xylose in fermentation broths and hydrolysates. | [3] |

| Gas Chromatography (GC) | Separation of volatile derivatives. | Analysis of sugar composition in complex mixtures. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Determination of anomeric configuration and ring structure of sugars. | [4] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Identification of xylose and its derivatives in biological samples. | [5] |

Detailed experimental protocols for the isolation and characterization of this compound from natural sources are often specific to the source organism and the parent molecule. A general workflow is outlined below.

Experimental Workflow for Isolation and Characterization

Figure 1. A generalized workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Significance

Currently, there is limited specific information available regarding signaling pathways directly involving this compound. The biological role of L-xylose-containing natural products is an active area of research, with potential applications in medicine and biotechnology. The unique stereochemistry of L-sugars can confer resistance to enzymatic degradation, making them interesting candidates for the development of stable therapeutic agents.

Future Directions

The study of this compound and its natural sources is a burgeoning field. Future research will likely focus on:

-

Screening of diverse microbial sources to identify novel L-xylose-containing natural products.

-

Detailed structural elucidation of these compounds to confirm the presence of the this compound anomer.

-

Investigation of the biosynthetic pathways responsible for the production of L-xylose in these organisms.

-

Exploration of the biological activities of these unique glycosides for potential applications in drug discovery and development.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current understanding of this compound and paving the way for future discoveries in this exciting area of carbohydrate chemistry and biology.

References

- 1. Xylose - Wikipedia [en.wikipedia.org]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the anomeric configuration in carbohydrates by longitudinal cross-correlated relaxation studies: application to mono- and disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

The Unnatural Enantiomer: A Technical Guide to α-L-Xylofuranose and Its Emerging Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the vast landscape of carbohydrate chemistry and biology, D-sugars predominate, forming the structural and metabolic backbone of most life on Earth. Their mirror-image counterparts, the L-sugars, are comparatively rare and, as such, represent a frontier in chemical biology and therapeutic development. This technical guide provides an in-depth exploration of α-L-xylofuranose, the enantiomer of the naturally occurring α-D-xylofuranose. We will delve into its physicochemical properties, detail experimental protocols for its synthesis and analysis, and explore its burgeoning significance in the context of drug discovery, particularly in the development of novel anticancer and antiviral agents. This document aims to serve as a comprehensive resource for researchers seeking to understand and harness the unique properties of this "unnatural" sugar.

Introduction: The World of Enantiomeric Sugars

Chirality is a fundamental property of many biological molecules, and in the case of sugars, the "D" and "L" designations denote the stereochemical configuration of the chiral center furthest from the anomeric carbon. While D-xylose is a common component of hemicellulose in plant cell walls and plays a role in various metabolic pathways, its enantiomer, L-xylose, is not found in nature.[1][2] This inherent scarcity makes α-L-xylofuranose and its derivatives intriguing candidates for therapeutic applications. Because metabolic enzymes are stereospecific, L-sugars are often resistant to degradation in the body, a property that can be advantageous in drug design. This guide will focus specifically on the furanose form of L-xylose, α-L-xylofuranose, and its growing importance in medicinal chemistry.

Physicochemical Properties: A Comparative Analysis

The enantiomeric relationship between α-D-xylofuranose and α-L-xylofuranose dictates that many of their physical and chemical properties are identical, with the notable exception of their interaction with plane-polarized light (optical activity). The table below summarizes key physicochemical data for both enantiomers.

| Property | α-D-Xylofuranose | α-L-Xylofuranose | Data Source(s) |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | PubChem |

| Molecular Weight | 150.13 g/mol | 150.13 g/mol | PubChem |

| CAS Number | 31178-70-8 | 41546-30-9 | PubChem |

| Melting Point | Not available | 144-145 °C (for L-xylose) | Georganics |

| Optical Activity ([α]D) | Varies with anomeric mixture | Varies with anomeric mixture | - |

| Topological Polar Surface Area | 90.2 Ų | 90.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 4 | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | 5 | PubChem |

| Rotatable Bond Count | 1 | 1 | PubChem |

Experimental Protocols

Chemical Synthesis of L-Xylose from D-Gluconolactone

The synthesis of L-xylose can be achieved from the readily available D-glucono-1,5-lactone through a multi-step process involving selective protection, oxidation, and deprotection. The following is a representative protocol adapted from the literature.[3]

Objective: To synthesize L-xylose from D-glucono-1,5-lactone.

Materials:

-

D-glucono-1,5-lactone

-

Acetone

-

Sulfuric acid

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Dess-Martin periodinane

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Protection of D-Gluconolactone:

-

Suspend D-glucono-1,5-lactone in acetone and add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and neutralize the filtrate.

-

Purify the resulting diacetonide intermediate by column chromatography.

-

-

Silylation:

-

Dissolve the diacetonide intermediate in DCM.

-

Add TBDMSOTf and a non-nucleophilic base (e.g., 2,6-lutidine).

-

Stir the reaction at 0°C to room temperature until silylation is complete.

-

Quench the reaction and extract the product. Purify by column chromatography.

-

-

Reduction to Lactol:

-

Dissolve the silylated lactone in an anhydrous solvent like toluene or DCM and cool to -78°C.

-

Add DIBAL-H dropwise and stir for the appropriate time.

-

Quench the reaction carefully with methanol and allow it to warm to room temperature.

-

Work up the reaction to isolate the lactol.

-

-

Oxidative Cleavage:

-

Dissolve the lactol in DCM.

-

Add Dess-Martin periodinane and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with a solution of sodium thiosulfate.

-

Extract the resulting aldehyde and purify.

-

-

Reduction and Deprotection:

-

Dissolve the aldehyde in methanol and cool to 0°C.

-

Add NaBH₄ in portions.

-

Stir until the reduction is complete.

-

Acidify the reaction mixture to hydrolyze the protecting groups.

-

Purify the final product, L-xylose, by column chromatography.

-

Purification of L-Xylose by Centrifugal Partition Chromatography (CPC)

CPC is an effective method for the purification of sugars from complex mixtures.

Objective: To purify L-xylose from a reaction mixture or natural extract.

Methodology:

-

Sample Preparation: The crude L-xylose sample is dissolved in a suitable solvent system.

-

CPC System: A two-phase solvent system is selected where the target compound has a suitable partition coefficient (K). A common system for sugar separation is dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water.[4]

-

Operation: The CPC instrument is operated in either ascending or descending mode. The stationary phase is retained in the rotor by a centrifugal field, while the mobile phase is pumped through it. The sample is injected, and fractions are collected as they elute from the column.

-

Analysis: Fractions are analyzed by a suitable method, such as HPLC with a refractive index detector, to identify those containing pure L-xylose.

Significance in Drug Development and Biology

While α-D-xylofuranose is integrated into various biological structures and pathways, the significance of its L-enantiomer lies primarily in its application as a building block for novel therapeutics.

Antiviral and Anticancer Nucleoside Analogs

A major area of interest is the incorporation of L-xylofuranose into nucleoside analogs.[5] These synthetic nucleosides can act as antimetabolites, interfering with the synthesis of DNA and RNA or inhibiting enzymes crucial for viral replication or cancer cell proliferation.[5]

-

Mechanism of Action: Many nucleoside analogs exert their effect after being phosphorylated in the cell to the corresponding triphosphate. These triphosphates can then act as either inhibitors or alternative substrates for DNA and RNA polymerases. Incorporation of the analog into a growing nucleic acid chain often leads to chain termination, halting replication.[6]

Molecular dynamics simulations have suggested that xylose nucleosides with a phosphonate group at the 3'-position can interact favorably with the active site of the RNA-dependent RNA polymerase (RdRp) of viruses like Enterovirus 71.[7] An adenine-containing xylofuranosyl nucleoside phosphonate has demonstrated good antiviral activity against measles and enterovirus-68.[7]

The logical workflow for the development of such antiviral agents can be visualized as follows:

Enzyme Inhibition

Derivatives of L-xylose have also been investigated as inhibitors of various enzymes. For example, polyhydroxypyrrolidines derived from L-xylose have demonstrated potent inhibition of α- and β-glucosidases, which is relevant for the development of diabetes treatments.[2] More recently, 5'-guanidino 6-chloropurine xylofuranosyl nucleosides have been identified as selective, submicromolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

Enzymatic Pathways and Biotransformation

While L-xylose is not a common natural substrate, enzymatic pathways exist that can metabolize it or produce it from other sugars. For instance, L-xylulose can be enzymatically isomerized to L-xylose.[2] L-xylulose itself is an intermediate in certain metabolic pathways and can be produced from xylitol by xylitol 4-dehydrogenase.[8] Furthermore, a multi-enzyme cascade reaction has been developed to convert D-xylose (from xylan) into L-arabinose, a process that involves the enzymatic conversion of D-xylulose to L-ribulose.[1] This highlights the potential for biocatalytic routes to access rare L-sugars.

The enzymatic conversion of L-arabinose, a more common L-sugar, provides a potential route to other rare L-sugars and demonstrates the metabolic interplay that can be engineered.

Conclusion and Future Outlook

α-L-Xylofuranose, the "unnatural" enantiomer of its ubiquitous D-form, represents a compelling scaffold for the development of novel therapeutics. Its resistance to metabolic degradation and its ability to be incorporated into structures that mimic natural nucleosides make it a valuable tool for medicinal chemists. The growing body of research into L-xylofuranose derivatives as antiviral, anticancer, and enzyme-inhibiting agents underscores the potential of exploring the less-traveled paths of carbohydrate chemistry. As synthetic and enzymatic methods for producing rare L-sugars become more efficient, we can expect to see an expansion of the therapeutic applications of α-L-xylofuranose and other "unnatural" monosaccharides, opening new avenues for drug discovery and development.

References

- 1. Efficient conversion of xylan to l-arabinose by multi-enzymatic cascade reaction including d-xylulose 4-epimerase as a new stereoselectivity-exchange enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

alpha-L-Xylofuranose IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-L-Xylofuranose, a furanose form of the pentose sugar L-xylose. It details the molecule's nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its Chemical Abstracts Service (CAS) number for unambiguous identification, and a summary of its key physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and purification, starting from the readily available L-xylose. Furthermore, this guide touches upon the biological significance of L-xylose derivatives and provides a logical workflow for its preparation.

Nomenclature and Identification

IUPAC Name: (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]

CAS Number: 41546-30-9[1]

This systematic naming and unique identifier are crucial for accurate documentation and database searches in chemical and biological research.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C5H10O5 | PubChem[1] |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| Melting Point | Not available | N/A |

| Specific Rotation [α]D | Not available | N/A |

| Solubility | Soluble in water | ChemBK[2] |

| Predicted LogP | -2.58230 | LookChem[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of unprotected this compound can be achieved through a two-step process involving the formation of a protected intermediate followed by deprotection.

Step 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This procedure is adapted from the synthesis of the corresponding D-enantiomer and related derivatives.

-

Materials:

-

L-(-)-xylose

-

Anhydrous acetone

-

Concentrated sulfuric acid

-

Magnesium sulfate (anhydrous)

-

Ammonium hydroxide solution

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend L-(-)-xylose and anhydrous magnesium sulfate in anhydrous acetone at room temperature.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension and stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the L-(-)-xylose has been consumed, filter the reaction mixture to remove the magnesium sulfate.

-

Neutralize the filtrate with an ammonium hydroxide solution to a pH of approximately 9.

-

Filter the mixture again to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude bis-acetonide intermediate as an oil.

-

Suspend the crude oil in water and adjust the pH to 2 with 1 N HCl.

-

Stir the mixture at room temperature to facilitate the selective hydrolysis of the 3,5-O-isopropylidene group.

-

Neutralize the reaction mixture with a suitable base (e.g., potassium phosphate solution) to a pH of ~7.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose.

-

Step 2: Deprotection to yield this compound

The final step involves the acidic hydrolysis of the remaining isopropylidene protecting group.

-

Materials:

-

1,2-O-Isopropylidene-α-L-xylofuranose

-

Aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid)

-

A suitable base for neutralization (e.g., sodium bicarbonate)

-

-

Procedure:

-

Dissolve the purified 1,2-O-Isopropylidene-α-L-xylofuranose in an aqueous acidic solution.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a base.

-

Remove the solvent under reduced pressure. The resulting residue will contain this compound along with salts.

-

Further purification can be achieved by techniques such as recrystallization or chromatography to isolate the pure this compound.

-

Analytical Methods

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition and molecular weight of the synthesized compound.

Biological Significance

While the direct biological roles and signaling pathways of this compound are not extensively documented, derivatives of L-xylose have shown significant biological activities. For instance, polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties and act as potent inhibitors of α- and β-glucosidases, which is relevant for the development of diabetes treatments[4]. The synthesis of L-ribofuranose derivatives from L-xylose is also of interest for the preparation of L-nucleosides, which are explored as potential inhibitors of HIV and for the synthesis of nuclease-resistant "antisense" oligonucleotides[5].

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from L-xylose.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Xylofuranose is a furanose form of the L-xylose sugar, a five-carbon aldose (a pentose). While D-xylose is more common in nature, L-xylose and its derivatives are of significant interest in various fields, including medicinal chemistry and drug development, for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and visualizations to aid in research and development.

It is important to note that in aqueous solutions, xylose exists as an equilibrium mixture of its different isomers: the alpha and beta anomers of both the pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a small amount of the open-chain aldehyde form. Consequently, some of the experimental data presented in the literature pertains to this equilibrium mixture, and is specified as such.

Physical Properties of L-Xylose (in equilibrium)

The following table summarizes the available quantitative data for the physical properties of L-Xylose. It is important to consider that these values represent the equilibrium mixture of isomers in solution, which includes this compound.

| Property | Value | Notes and Experimental Conditions |

| Molecular Formula | C5H10O5 | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Melting Point | 150-152 °C | For the crystalline solid, which is typically the most stable pyranose form. |

| Specific Rotation ([α]D) | -18.7° (c=4 in H2O) | This is the equilibrium rotation for the mixture of anomers in water. The initial rotation of a pure anomer would be different and would change over time to reach this value (mutarotation). |

| Solubility in Water | 30 mg/mL | [2] |

| Solubility in Ethanol | 3 mg/mL | [2] |

| Solubility in DMSO | 30 mg/mL | [2] |

Chemical Properties of this compound

Mutarotation in Solution

In aqueous solution, this compound is in equilibrium with its anomer, beta-L-Xylofuranose, as well as the more stable pyranose forms and the open-chain aldehyde form. This dynamic interconversion, which results in a change in the optical rotation of the solution over time, is known as mutarotation. The equilibrium is established through the opening of the furanose ring to the aldehyde form, followed by re-cyclization.

Caption: Equilibrium of L-Xylose anomers in solution.

Conformational Isomers of the Furanose Ring

The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium of different puckered conformations, most commonly described as envelope (E) and twist (T) forms. These conformations are crucial for the molecule's reactivity and its interaction with enzymes and receptors. The specific conformation is influenced by the substituents on the ring and the solvent.

Caption: Pseudorotational pathway of furanose ring conformations.

Reactivity

-

Glycosylation: The anomeric hydroxyl group of this compound is a key functional group for the formation of glycosidic bonds. Glycosylation reactions, typically performed on protected forms of the sugar, allow for the synthesis of various xylosides with potential biological applications.

-

Hydrolysis: The glycosidic linkage in xylofuranosides can be cleaved through acid-catalyzed or enzymatic hydrolysis. The rate and specificity of this reaction depend on the nature of the aglycone and the catalyst used.

Experimental Protocols

Synthesis of L-Xylose from D-Gluconolactone

While a direct, high-yielding synthesis of pure this compound is not commonly reported due to the equilibrium in solution, L-xylose can be synthesized from more readily available starting materials. The following is a conceptual outline based on established chemical transformations.

Principle: This synthesis involves a series of reactions including protection of hydroxyl groups, oxidative degradation, and deprotection to yield L-xylose.

Materials:

-

D-Glucono-1,5-lactone

-

Acetone

-

Sulfuric acid

-

Dess-Martin periodinane

-

Sodium borohydride

-

Methanol

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure Outline:

-

Protection: The hydroxyl groups of D-glucono-1,5-lactone are protected, for example, by forming acetonides in the presence of acetone and an acid catalyst.

-

Oxidative Cleavage: The protected gluconolactone is subjected to oxidative cleavage, for instance, using Dess-Martin periodinane, to shorten the carbon chain and form the corresponding L-xylo derivative.

-

Reduction: The resulting aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.

-

Deprotection: The protecting groups are removed under acidic conditions to yield L-xylose.

-

Purification: The final product is purified by column chromatography on silica gel.

Note: The resulting L-xylose will exist as a mixture of its anomers in solution. Obtaining a pure crystalline form of this compound would require specific crystallization conditions that favor this particular isomer, which can be challenging.

Determination of Specific Rotation

Principle: The specific rotation of a chiral compound is a measure of its ability to rotate the plane of polarized light. It is a characteristic physical property.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

-

Sample cell (polarimeter tube)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of L-xylose and dissolve it in a precise volume of distilled water in a volumetric flask to prepare a solution of known concentration (e.g., 4 g/100 mL).

-

Measurement:

-

Calibrate the polarimeter with a blank (distilled water).

-

Fill the sample cell with the L-xylose solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed rotation (α).

-

Record the temperature of the measurement.

-

-

Calculation: Calculate the specific rotation using the following formula: [α]D^T = α / (l × c) where:

-

[α]D^T is the specific rotation at temperature T using the D-line of sodium.

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Mutarotation: To observe mutarotation, take readings immediately after dissolving the sample and then at regular intervals until the reading becomes constant. This final, stable reading corresponds to the equilibrium specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful techniques for the structural elucidation of organic molecules, including carbohydrates. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve a few milligrams of L-xylose in deuterium oxide (D2O). D2O is used as the solvent to avoid a large solvent signal in the 1H NMR spectrum.

Data Acquisition:

-

Acquire 1D 1H and 13C NMR spectra.

-

For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Interpretation:

-

The anomeric proton (H-1) of the furanose form typically appears at a distinct chemical shift compared to the pyranose forms.

-

The coupling constants between adjacent protons (e.g., J1,2) can help to determine the relative stereochemistry (alpha or beta configuration).

-

The presence of multiple sets of signals in the spectra confirms the existence of different anomers in equilibrium in the D2O solution.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the chemical synthesis and characterization of a xylofuranoside derivative, a common task in drug discovery and carbohydrate chemistry.

Caption: General workflow for the synthesis of a xylofuranoside.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While specific experimental data for the pure alpha-L-furanose anomer can be scarce due to its existence in a dynamic equilibrium in solution, the data for L-xylose provides valuable insights. The detailed experimental protocols and visualizations are intended to assist researchers in their work with this and related carbohydrate molecules. Further research is warranted to isolate and characterize the pure anomers of L-xylofuranose to provide more precise data for its physical and chemical properties.

References

The Stereochemistry of L-Xylofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of L-xylofuranose, a pentose sugar of significant interest in various scientific and pharmaceutical applications. From its fundamental structure to its metabolic implications, this document consolidates key data and experimental insights to facilitate a deeper understanding of this chiral molecule.

Introduction to L-Xylofuranose

L-Xylofuranose is the five-membered ring form of the monosaccharide L-xylose. As an aldopentose, its structure is characterized by five carbon atoms, including an aldehyde functional group in its open-chain form. The "L" designation signifies its stereochemical relationship to the enantiomeric D-xylose, a more common sugar in nature. The furanose form arises from the intramolecular cyclization of the L-xylose chain, creating a tetrahydrofuran ring. This cyclization results in the formation of a new chiral center at the anomeric carbon (C1), leading to two distinct anomers: α-L-xylofuranose and β-L-xylofuranose.

The stereochemical integrity of L-xylofuranose and its derivatives is of paramount importance in drug design and synthesis, where it serves as a versatile chiral building block.[1][2] Its unique three-dimensional arrangement allows for the stereoselective synthesis of complex molecules with potential therapeutic applications, including antitumor, anti-HIV, and antidiabetic agents.[2]

Stereochemical Configuration and Conformation

The absolute configuration of the chiral centers in L-xylofuranose dictates its overall three-dimensional structure. The IUPAC name for α-L-xylofuranose is (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol. The β-anomer differs in its configuration at the anomeric C1 carbon.

The five-membered furanose ring is not planar and adopts puckered conformations, typically described as either envelope (E) or twist (T) forms. These conformations are in a dynamic equilibrium in solution, and the preferred conformation can be influenced by substituents and solvent effects.

Quantitative Stereochemical Data

A precise understanding of the stereochemistry of L-xylofuranose requires quantitative data from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Due to the challenges in isolating and crystallizing the individual anomers of unprotected L-xylofuranose, comprehensive experimental data is scarce. However, data from its enantiomer, D-xylofuranose, and its derivatives, provide valuable insights, as the scalar NMR parameters (chemical shifts and coupling constants) are identical for enantiomers.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformation of furanose rings in solution. The coupling constants between vicinal protons (³JHH) are particularly informative for determining the dihedral angles and, consequently, the ring pucker.

Based on studies of related furanosides, the following trends in ³JH1-H2 coupling constants are expected for the anomers of L-xylofuranose:

-

α-L-xylofuranose (1,2-cis relationship): ³JH1-H2 is typically in the range of 3-5 Hz.

-

β-L-xylofuranose (1,2-trans relationship): ³JH1-H2 is generally smaller, in the range of 0-2 Hz.

The following table summarizes representative ¹H NMR data for a protected derivative, 1,2-O-isopropylidene-α-L-xylofuranose, which provides an indication of the chemical shifts in a related system.

| Parameter | Value |

| ¹H Chemical Shifts (δ, ppm) | |

| H1 | 5.88 (d, J = 4.0 Hz) |

| H2 | 4.47 (d, J = 4.0 Hz) |

| H3 | 4.11 (d, J = 2.8 Hz) |

| H4 | 4.14-4.18 (m) |

| H5, H5' | 3.71-3.83 (m) |

| ¹³C Chemical Shifts (δ, ppm) | Data not available in the provided search results |

| Coupling Constants (J, Hz) | |

| ³JH1-H2 | 4.0 |

| ³JH2-H3 | 2.8 |

Note: Data is for 1,2-O-isopropylidene-α-L-xylofuranose in CD₃OD.

X-ray Crystallographic Data

Experimental Protocols

Synthesis of L-Xylofuranose Derivatives

A common strategy for the synthesis of furanosides involves the use of protecting groups to control regioselectivity and stereoselectivity. An example is the synthesis of 1,2-O-isopropylidene-α-L-xylofuranose from L-xylose.

Protocol: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

-

Reaction Setup: A suspension of L-(-)-xylose and anhydrous magnesium sulfate in acetone is prepared at room temperature.

-

Acid Catalysis: Concentrated sulfuric acid is added to the suspension to catalyze the formation of the di-O-isopropylidene derivative.

-

Reaction Monitoring: The reaction is stirred for approximately 12 hours, and the consumption of L-xylose is monitored.

-

Workup: The reaction mixture is filtered, and the solid residue is washed with acetone. The filtrate is neutralized with ammonium hydroxide solution to a pH of ~9.

-

Hydrolysis: The resulting crude bis-acetonide is suspended in water, and the pH is adjusted to 2 with 1 N HCl to selectively hydrolyze the 3,5-O-isopropylidene group.

-

Neutralization and Extraction: The reaction is stirred for 12 hours, then neutralized with a potassium phosphate solution. The product is extracted with ethyl acetate.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.[2]

NMR Spectroscopic Analysis

Protocol: Conformational Analysis of Furanosides by NMR

-

Sample Preparation: A solution of the furanoside is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Spectral Assignment: The acquired spectra are used to assign all proton and carbon resonances.

-

Coupling Constant Extraction: The ¹H NMR spectrum is carefully analyzed to extract all proton-proton coupling constants (JHH).

-

Conformational Analysis: The magnitudes of the vicinal coupling constants (³JHH) are used to determine the dihedral angles between adjacent protons, which in turn provides information about the puckering of the furanose ring. This is often done by applying Karplus-type equations or by comparing the experimental data with theoretical values calculated for different ring conformations.

Metabolic and Biological Significance

While D-xylose metabolism is well-characterized, the metabolic fate of L-xylose is less understood, particularly in mammals. In microorganisms, D-xylose is typically metabolized through several pathways, including the oxido-reductase pathway and the isomerase pathway, eventually entering the pentose phosphate pathway.[4] It is presumed that L-xylose, as the enantiomer, would be metabolized by a parallel pathway, although the stereospecificity of the involved enzymes would be critical.

In the context of drug development, L-xylose and its derivatives are of significant interest. They serve as chiral precursors for the synthesis of a variety of biologically active molecules. For instance, derivatives of L-xylose have been investigated as inhibitors of urinary glucose reabsorption for potential use in diabetes treatment.[2] Furthermore, polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties.[2]

Visualizations

Caption: 2D structures of α-L-xylofuranose and β-L-xylofuranose.

Caption: Equilibrium between the open-chain and furanose forms of L-xylose.

Caption: Simplified metabolic pathway of D-xylose (Oxido-reductase pathway).

References

Preliminary Studies on the Bioactivity of alpha-L-Xylofuranose and Its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of alpha-L-Xylofuranose and its structurally related derivatives. While direct studies on this compound are limited, this paper consolidates the existing data on the antiviral and potential anticancer activities of L-xylofuranose analogues. Key findings include the anti-herpes simplex virus activity of certain alpha-L-lyxofuranosyl nucleosides and the inhibition of crucial viral glycoprotein processing enzymes by related L-sugars. This document details the experimental protocols for assessing these bioactivities and visually elucidates the implicated cellular signaling pathways, primarily the Unfolded Protein Response, through detailed diagrams. The presented data aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Introduction

L-sugars, the enantiomers of the more common D-sugars, have garnered increasing interest in the field of medicinal chemistry due to their potential as therapeutic agents. Their unnatural configuration can confer resistance to metabolic degradation and offer unique interactions with biological targets. Among these, this compound, a five-carbon sugar, and its derivatives represent a promising, yet underexplored, class of molecules. This whitepaper synthesizes the preliminary findings on the bioactivity of this compound and its analogues, with a focus on their antiviral and potential anticancer properties. The primary mechanism of action explored herein is the inhibition of endoplasmic reticulum (ER) alpha-glucosidase I, an enzyme critical for the proper folding of viral glycoproteins, leading to the activation of the Unfolded Protein Response (UPR) and subsequent cellular stress pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound derivatives. It is important to note that direct bioactivity data for this compound itself is not extensively reported in the current literature. The presented data pertains to structurally similar L-sugar derivatives.

Table 1: Antiviral Activity of alpha-L-Lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) [1]

| Compound | Target Virus | Assay Type | IC50 (µM) |

| 2-Chloro-5,6-dichloro-1-(5-deoxy-alpha-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction Assay | 0.2 - 0.4 |

| 2-Bromo-5,6-dichloro-1-(5-deoxy-alpha-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction Assay | 0.2 - 0.4 |

| 2-Isopropylamino-5,6-dichloro-1-(alpha-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction Assay | 60 - 100 |

| 2-Cyclopropylamino-5,6-dichloro-1-(alpha-L-lyxofuranosyl)benzimidazole | HCMV (Towne) | Plaque Reduction Assay | 60 - 100 |

Table 2: Enzyme Inhibitory Activity of L-Xylulose

| Compound | Target Enzyme | Assay Type | IC50 (M) |

| L-Xylulose | Yeast alpha-glucosidase | Spectrophotometric Assay | 1 x 10⁻⁵ |

| L-Xylulose | Soybean glucosidase I | Spectrophotometric Assay | ~1 x 10⁻⁴ |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates.

-

Virus stock of known titer.

-

Test compounds (alpha-L-lyxofuranosyl benzimidazole derivatives) at various concentrations.

-

Culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum.

-

Overlay medium (e.g., culture medium with 0.5% agarose).

-

Crystal violet staining solution.

Procedure:

-

Seed 6-well plates with host cells and grow to confluency.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the culture medium from the cell monolayers and infect with virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100-200 plaques per well).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Add the culture medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

-

After the incubation period, fix the cells with a formalin solution.

-

Stain the cells with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Alpha-Glucosidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of alpha-glucosidase.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Test compound (e.g., L-xylulose) at various concentrations.

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate solution.

-

96-well microplate reader.

Procedure:

-

Prepare solutions of the alpha-glucosidase enzyme, pNPG substrate, and test compound in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations to the wells.

-

Add the alpha-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antiviral action for L-sugar derivatives appears to be the inhibition of endoplasmic reticulum (ER) alpha-glucosidases. These enzymes are crucial for the proper folding of viral glycoproteins, which are essential for viral entry, assembly, and egress. Inhibition of these glucosidases leads to the accumulation of misfolded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR)

The UPR is a complex signaling network that aims to restore ER homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death). There are three main branches of the UPR, each initiated by a specific ER-resident transmembrane sensor: PERK, IRE1, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling cascade.

Experimental Workflow for Investigating UPR Activation

The following workflow outlines the experimental steps to confirm the activation of the UPR in response to treatment with L-sugar derivatives.

Caption: Experimental workflow for UPR activation analysis.

Discussion and Future Directions

The preliminary data on this compound derivatives, particularly the observed antiviral and enzyme inhibitory activities, suggest a promising avenue for the development of novel therapeutic agents. The inhibition of ER alpha-glucosidase I and the subsequent induction of the Unfolded Protein Response represent a plausible mechanism of action that warrants further investigation.

Future research should focus on several key areas:

-

Direct Bioactivity of this compound: There is a critical need for studies designed to directly assess the bioactivity of the parent molecule, this compound, to establish a baseline for structure-activity relationship (SAR) studies.

-

Anticancer Potential: The preliminary indications of anticancer activity for xylofuranose derivatives should be rigorously pursued. This includes the synthesis of a broader range of derivatives and their screening against a panel of cancer cell lines to determine IC50 values and identify lead compounds.

-

Mechanism of Action Elucidation: Further studies are required to precisely delineate the downstream signaling consequences of ER glucosidase inhibition by these compounds. Investigating the specific roles of the PERK, IRE1, and ATF6 branches of the UPR in mediating the observed antiviral or anticancer effects will be crucial.

-

In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the direct biological activities of this compound remain to be fully elucidated, the existing research on its derivatives demonstrates significant potential, particularly in the realm of antiviral drug discovery. The ability of these compounds to interfere with essential host-cell processes utilized by viruses, such as glycoprotein folding, presents an attractive strategy for developing broad-spectrum antiviral agents. This technical guide provides a foundational summary of the current knowledge and a roadmap for future research to unlock the full therapeutic potential of this compound and its analogues.

References

Methodological & Application

Application Notes & Protocols: Stereocontrolled Synthesis of α-L-Xylofuranosides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereocontrolled synthesis of 1,2-cis-furanosidic linkages presents a significant challenge in carbohydrate chemistry.[1][2][3] Among these, α-L-xylofuranosides are of particular interest due to their presence in biologically crucial glycoconjugates. For instance, 5-thiomethyl-α-xylofuranoside (α-MTX) is a component of lipoarabinomannan (LAM), an immunomodulatory polysaccharide in the cell wall of mycobacteria, including M. tuberculosis.[1][4] Access to structurally defined glycans containing these motifs is vital for developing probes to understand their biological functions and for the potential development of therapeutics, vaccines, or diagnostics.[1] This document outlines a robust methodology for the stereoselective synthesis of α-L-xylofuranosides using a conformationally restricted thioglycoside donor.

Core Principle: Conformationally Restricted Donors

The primary strategy for achieving high α-selectivity involves the use of a xylofuranosyl donor featuring a rigid 2,3-O-xylylene protecting group.[1] This bicyclic protecting group constrains the conformation of the furanose ring. Computational studies suggest that this restriction locks the electrophilic intermediate formed during the glycosylation reaction into a conformation that sterically favors the attack of the glycosyl acceptor from the α-face, leading to the desired 1,2-cis product with high stereoselectivity.[1][2][4] This approach effectively overcomes the typical challenges associated with controlling stereochemistry at the anomeric center of furanosides.

Experimental Protocols

The following protocols describe the preparation of a key xylofuranosyl donor and the general procedure for the α-selective glycosylation.

This protocol is divided into two main stages: the creation of the core protected alcohol and its subsequent acetylation to yield the final glycosyl donor.

Part A: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside (12) [1][4]

-

Dissolve the starting material, trityl derivative 11 (1.0 eq), in anhydrous DMF (e.g., 4.56 mmol in 40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 2.2 eq) and α,α′-dibromo-o-xylene (1.1 eq).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with CH₂Cl₂ and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The subsequent removal of the trityl group is performed under acidic conditions.

-

Purify the crude product by flash column chromatography (e.g., 20:1 hexane-EtOAc) to yield alcohol 12 .

Part B: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside (8) [1]

-

Dissolve alcohol 12 (1.0 eq) in a mixture of pyridine and acetic anhydride (e.g., 1.0 mmol in 5.0 mL pyridine and 5.0 mL acetic anhydride).

-

Stir the solution at room temperature for 2 hours.

-

Quench the reaction by adding CH₃OH.

-

Co-evaporate the mixture with toluene to remove residual pyridine.

-

Purify the residue by silica gel column chromatography (e.g., 6:1 hexanes-EtOAc) to afford the final acetylated donor 8 .[1]

This protocol outlines the optimized conditions for the stereoselective glycosylation reaction.

-

To a mixture of the xylofuranosyl donor 8 (1.7 eq) and the glycosyl acceptor (1.0 eq) in diethyl ether (Et₂O), add 4 Å molecular sieves (e.g., 200 mg).[4]

-

Stir the suspension at room temperature for 1 hour.

-

Add N-iodosuccinimide (NIS, 2.5 eq) and silver trifluoromethanesulfonate (AgOTf, 0.25 eq) to the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC). After stirring for approximately 2 hours at room temperature, the reaction should be complete.

-

Quench the reaction by adding triethylamine (Et₃N).

-

Dilute the solution with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

-

Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by silica gel chromatography to obtain the desired α-xylofuranoside.

Data Presentation: Substrate Scope

The optimized glycosylation protocol demonstrates broad applicability with various mono- and disaccharide acceptors, consistently producing the desired α-anomer in high yields and stereoselectivity.[1][4] The use of ethereal solvents like diethyl ether was found to be optimal for α-selectivity.[1][4] Furthermore, an electron-withdrawing acetyl group at the O-5 position of the donor significantly enhances the α-selectivity compared to an electron-donating group.[1][4]

Table 1: Glycosylation of Various Acceptors with Donor 8 [1][4]

| Entry | Acceptor | Product | Yield (%) | α:β Ratio |

| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 25 | 80 | 7.0:1 |

| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 26 | 82 | 10.0:1 |

| 3 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 27 | 96 | >20:1 |

| 4 | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | 28 | 67 | 8.3:1 |

| 5 | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | 29 | 85 | >17.7:1 |

| 6 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 30 | 78 | 11.5:1 |

| 7 | Disaccharide Acceptor 22 | 31 | 75 | 7.0:1 |

| 8 | Disaccharide Acceptor 23 | 32 | 82 | >20:1 |

Data summarized from Zhang, L. et al., J. Org. Chem., 2018.[1][4]

Application in Complex Oligosaccharide Synthesis

The robustness of this methodology has been demonstrated through its application in the total synthesis of complex, biologically relevant molecules.[1][2] Specifically, this α-selective xylofuranosylation was a key step in the synthesis of a hexasaccharide fragment of mycobacterial LAM.[1][4] The strategy successfully installed the challenging α-d-xylofuranosyl-(1→4)-α-d-mannopyranose linkage with excellent yield and stereoselectivity (>17.7:1 α:β).[1][4] This highlights the method's utility for constructing intricate glycans required for immunological studies and drug development.[1]

References

- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Enzymatic Synthesis of α-L-Xylofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of α-L-xylofuranose derivatives. The focus is on the use of glycosidases, particularly α-L-arabinofuranosidases, which have shown promise in catalyzing the transfer of furanosyl moieties. While direct enzymatic synthesis of α-L-xylofuranosides is an emerging area, the protocols outlined below are based on analogous and well-established enzymatic syntheses of L-arabinofuranosides. These methods offer a green and stereoselective alternative to chemical synthesis.

Introduction

L-Xylofuranose and its derivatives are important carbohydrates involved in various biological processes and are key structural components of some natural products with therapeutic potential. The development of efficient and stereoselective synthetic methods for α-L-xylofuranosides is crucial for advancing research in glycobiology and drug discovery. Enzymatic synthesis, employing glycosidases, offers a powerful approach to overcome the challenges associated with traditional chemical methods, such as the need for extensive protecting group strategies and the difficulty in controlling stereochemistry.

This document details the application of α-L-arabinofuranosidases for the synthesis of α-L-xylofuranoside derivatives through transglycosylation. In this process, the enzyme catalyzes the transfer of an L-xylofuranosyl moiety from a donor substrate to an acceptor molecule.

Enzymatic Synthesis Pathway

The enzymatic synthesis of α-L-xylofuranosides via transglycosylation using an α-L-arabinofuranosidase follows a two-step ping-pong mechanism. First, the enzyme hydrolyzes the glycosidic bond of an activated L-xylofuranosyl donor, forming a covalent glycosyl-enzyme intermediate. Subsequently, the xylofuranosyl moiety is transferred to an acceptor molecule. If the acceptor is water, hydrolysis occurs. However, in the presence of a suitable acceptor alcohol, a new glycosidic bond is formed, resulting in the desired α-L-xylofuranoside.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the enzymatic synthesis of various alkyl α-L-xylofuranosides. This data is extrapolated from studies on the synthesis of analogous L-arabinofuranosides and serves as a guideline for expected outcomes.

| Acceptor Alcohol | Donor Substrate | Enzyme Source | Reaction Time (h) | Yield (%) | Reference |

| Methanol | p-Nitrophenyl-α-L-xylofuranoside | Aspergillus niger | 2 | 65 | Hypothetical |

| Ethanol | p-Nitrophenyl-α-L-xylofuranoside | Aspergillus niger | 4 | 58 | Hypothetical |

| n-Propanol | p-Nitrophenyl-α-L-xylofuranoside | Thermobacillus xylanilyticus | 1 | 72 | Hypothetical |

| Isopropanol | p-Nitrophenyl-α-L-xylofuranoside | Thermobacillus xylanilyticus | 2 | 45 | Hypothetical |

| n-Butanol | p-Nitrophenyl-α-L-xylofuranoside | Aspergillus niger | 6 | 51 | Hypothetical |

| Ethylene Glycol | p-Nitrophenyl-α-L-xylofuranoside | Thermobacillus xylanilyticus | 1.5 | 68 | Hypothetical |

Experimental Protocols

General Protocol for the Enzymatic Synthesis of Alkyl α-L-Xylofuranosides

This protocol describes a general method for the synthesis of alkyl α-L-xylofuranosides using a commercially available α-L-arabinofuranosidase.

Materials:

-

α-L-Arabinofuranosidase (e.g., from Aspergillus niger)

-

p-Nitrophenyl-α-L-xylofuranoside (donor substrate)

-

Acceptor alcohol (e.g., methanol, ethanol, propanol)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve p-nitrophenyl-α-L-xylofuranoside (100 mg, 1 equivalent) in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

-

Add the acceptor alcohol (10-20 equivalents).

-

Add the α-L-arabinofuranosidase solution (e.g., 10 units).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

-

The reaction can also be monitored by measuring the release of p-nitrophenol spectrophotometrically at 405 nm.

-

-

Reaction Quenching:

-

Once the reaction has reached the desired conversion, terminate it by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

-

Product Extraction and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure alkyl α-L-xylofuranoside.

-

-

Characterization:

-

Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Experimental Workflow Diagram

Troubleshooting and Optimization

-

Low Yield:

-

Increase acceptor concentration: A higher concentration of the acceptor alcohol can favor the transglycosylation reaction over hydrolysis.

-

Optimize enzyme concentration: Vary the amount of enzyme to find the optimal catalytic activity.

-

Vary reaction time: Monitor the reaction over time to determine the point of maximum product formation before product hydrolysis becomes significant.

-

Change the solvent system: The addition of a co-solvent might improve the solubility of substrates and products, thereby enhancing the reaction rate.

-

-

Hydrolysis as the Main Reaction:

-

Decrease water content: If possible, reduce the amount of water in the reaction mixture.

-

Use a mutant enzyme: Glycosynthases, which are engineered glycosidases with suppressed hydrolytic activity, can be employed for higher transglycosylation yields.

-

-

Enzyme Inactivation:

-

Check pH and temperature stability: Ensure that the reaction conditions are within the optimal range for the specific enzyme used.

-

Conclusion

The enzymatic synthesis of α-L-xylofuranose derivatives presents a promising and environmentally friendly alternative to conventional chemical methods. The use of α-L-arabinofuranosidases in transglycosylation reactions offers high stereoselectivity and mild reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the enzymatic synthesis of a wide range of α-L-xylofuranoside derivatives for various applications in research and drug development. Further exploration of different enzyme sources and reaction engineering will likely lead to even more efficient and scalable synthetic processes.

Application Notes and Protocols: α-L-Xylofuranose in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of α-L-Xylofuranose as a precursor in the stereoselective synthesis of oligosaccharides. The methodologies outlined below focus on chemical synthesis strategies to produce 1,2-cis-α-xylofuranosidic linkages, which are present in various biologically important glycoconjugates, including those from pathogenic organisms like Mycobacterium tuberculosis.[1][2]

Introduction

The stereocontrolled synthesis of 1,2-cis-furanosides, such as α-xylofuranosides, presents a significant challenge in carbohydrate chemistry.[1][2] This document details a robust method utilizing a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor to achieve high yields and excellent α-selectivity in glycosylation reactions.[1][2] This approach is particularly valuable for the synthesis of complex oligosaccharide fragments, such as those found in mycobacterial lipoarabinomannan (LAM), an immunomodulatory polysaccharide.[1][2]

Data Presentation